![molecular formula C12H10Cl2N2O2S B253422 2,5-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B253422.png)
2,5-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DCPTS is a sulfonamide derivative that has been synthesized and studied for its potential applications in scientific research. It has been found to have inhibitory effects on several enzymes and proteins, making it a promising candidate for drug development and other research applications.
Wirkmechanismus
The mechanism of action of DCPTS is not fully understood, but it is believed to involve the binding of the compound to the active site of the target enzyme or protein. This binding can result in the inhibition of the enzyme or protein, leading to a decrease in its activity.
Biochemical and Physiological Effects:
DCPTS has been found to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These effects can lead to a decrease in the activity of these enzymes, which can have therapeutic implications for the treatment of neurological disorders and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DCPTS in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This selectivity can allow researchers to target specific pathways or processes in the body, leading to more effective drug development. However, one limitation of using DCPTS is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of DCPTS, including the development of more potent and selective inhibitors, the exploration of its potential therapeutic applications in neurological disorders and cancer, and the investigation of its potential toxicity and side effects. Additionally, the use of DCPTS in combination with other drugs or therapies may also be explored as a way to enhance its therapeutic effects.
In conclusion, DCPTS is a promising compound that has been widely studied for its potential applications in scientific research. Its inhibitory effects on several enzymes and proteins make it a promising candidate for drug development and other research applications. However, further research is needed to fully understand its mechanism of action, potential toxicity, and therapeutic applications.
Synthesemethoden
The synthesis of DCPTS involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with pyridine-2-methanol in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DCPTS has been studied for its potential applications in several areas of scientific research, including biochemistry, pharmacology, and medicinal chemistry. It has been found to have inhibitory effects on several enzymes and proteins, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These inhibitory effects make it a promising candidate for drug development, particularly for the treatment of neurological disorders and cancer.
Eigenschaften
Produktname |
2,5-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
---|---|
Molekularformel |
C12H10Cl2N2O2S |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
2,5-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-9-4-5-11(14)12(7-9)19(17,18)16-8-10-3-1-2-6-15-10/h1-7,16H,8H2 |
InChI-Schlüssel |
QYPJPMGJSCSGTN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Löslichkeit |
47.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.